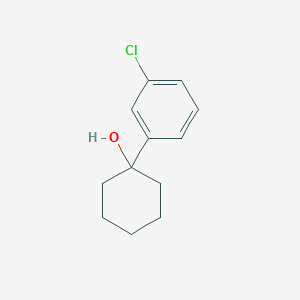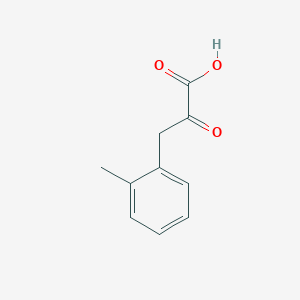
2-OXO-3-(O-TOLYL)PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-3-(O-TOLYL)PROPANOIC ACID is an organic compound with the molecular formula C10H10O3 It is a derivative of phenylpropanoic acid, where the phenyl group is substituted with a methyl group at the ortho position and a keto group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-3-(O-TOLYL)PROPANOIC ACID typically involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with oxalyl chloride, followed by hydrolysis. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
-
Friedel-Crafts Acylation: : [ \text{C6H5CH3} + \text{(COCl)2} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)(COCOCl)} \rightarrow \text{C6H4(CH3)(COCOOH)} ]
-
Hydrolysis: : [ \text{C6H4(CH3)(COCOOH)} + \text{H2O} \rightarrow \text{C6H4(CH3)(COCOOH)} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-OXO-3-(O-TOLYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 3-(2-Methylphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-OXO-3-(O-TOLYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-OXO-3-(O-TOLYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the methyl and keto groups.
3-Phenylpropanoic acid: Similar structure but lacks the keto group.
3-Phenylpropenoic acid (cinnamic acid): Similar structure but has a double bond instead of a keto group.
Uniqueness
2-OXO-3-(O-TOLYL)PROPANOIC ACID is unique due to the presence of both a methyl group and a keto group on the phenylpropanoic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O3/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
LWGUGJAXCRWKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
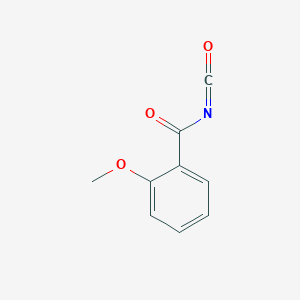
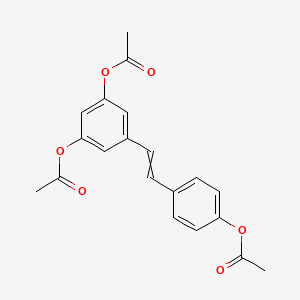
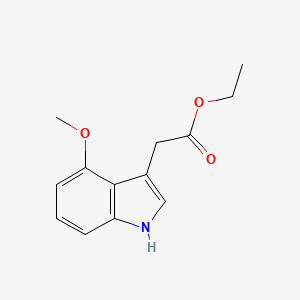
![5-Bromo-1-tosyl-1,2-dihydropyrrolo[2,3-b]pyridin-3-one](/img/structure/B8802873.png)
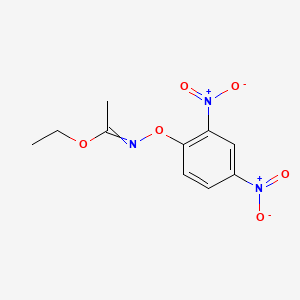

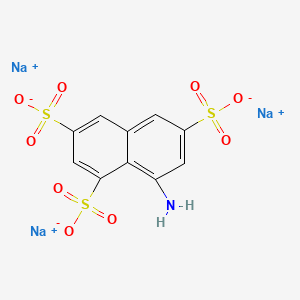
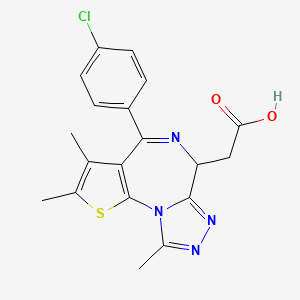
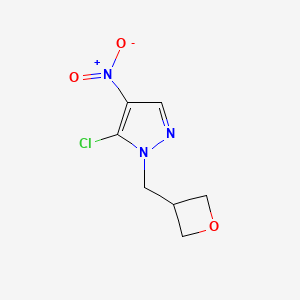
![6,7,8,9-Tetrahydrobenzo[4,5]thieno[2,3-d]pyridazin-4(3H)-one](/img/structure/B8802904.png)
![2-Methylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B8802910.png)
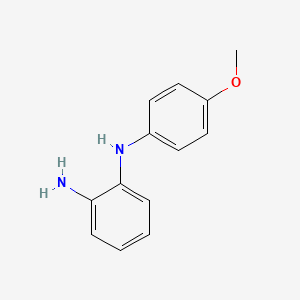
![Ethyl 2-[trans-4-(Ethylcarbamoyl)cyclohexyl]acetate](/img/structure/B8802927.png)
